molecular formula C18H23N3O4S B11075656 methyl [(5-cyano-3,3-dimethyl-8-morpholin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)thio]acetate

methyl [(5-cyano-3,3-dimethyl-8-morpholin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)thio]acetate

Cat. No.: B11075656
M. Wt: 377.5 g/mol
InChI Key: DAQIFZHLPLLNMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl [(5-cyano-3,3-dimethyl-8-morpholin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)thio]acetate” is a mouthful, but its chemical structure holds promise. Let’s break it down:

    Methyl group (CH₃): A simple alkyl group.

    Pyrano[3,4-c]pyridine: A fused heterocyclic ring system.

    Thioacetate: Contains a sulfur atom in place of an oxygen in the acetate group.

This compound’s intricate structure suggests potential biological activity, making it an exciting subject for exploration.

Preparation Methods

Synthesis Routes:: While specific synthetic routes for this compound may vary, here’s a general outline:

    Morpholine Ring Formation: Start with 3,3-dimethylmorpholine and react it with cyanoacetic acid to form the morpholin-4-yl cyanoacetate intermediate.

    Pyrano[3,4-c]pyridine Formation: Cyclize the intermediate by reacting it with an appropriate aldehyde (e.g., 3,3-dimethyl-8-formylpyrano[3,4-c]pyridine).

    Thioesterification: Finally, introduce the thioacetate group using a suitable thiol (e.g., methyl mercaptan).

Industrial Production:: Large-scale production typically involves optimized synthetic pathways, ensuring efficiency and yield.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the sulfur atom.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the cyano group.

    Reduction: Reduction of the cyano group to an amine is possible.

Common Reagents::

    Thionyl chloride (SOCl₂): For thioesterification.

    Hydrogen peroxide (H₂O₂): For oxidation.

    Hydrazine (N₂H₄): For reduction.

Major Products::

    Thioester derivatives: Result from thioesterification.

    Amines: Formed upon reduction of the cyano group.

Scientific Research Applications

This compound’s diverse applications span various fields:

    Medicine: Investigate its potential as an antiviral, anticancer, or anti-inflammatory agent.

    Chemistry: Explore its reactivity in novel transformations.

    Biology: Study its impact on cellular processes.

Mechanism of Action

The exact mechanism remains elusive, but it likely interacts with cellular targets, affecting signaling pathways or enzymatic processes.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl 2-[(5-cyano-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)sulfanyl]acetate

InChI

InChI=1S/C18H23N3O4S/c1-18(2)8-12-13(9-19)17(26-11-15(22)23-3)20-16(14(12)10-25-18)21-4-6-24-7-5-21/h4-8,10-11H2,1-3H3

InChI Key

DAQIFZHLPLLNMK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC(=O)OC)N3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.